tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate
Description
tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate is a bicyclic amine derivative featuring a fused pyran-pyrrolidine scaffold. The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective moiety, while the 7-amino group enhances nucleophilicity, making the compound a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 7-amino-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-10(13)9(8)5-14/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
UUSIZBLENLFLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C2C1)N |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition Approach
A prominent method for synthesizing bicyclic pyrrolidines, including hexahydropyrano fused systems, is the [3 + 2] cycloaddition between azomethine ylides and suitable dipolarophiles. This approach allows the formation of the pyrrolidine ring fused to a pyran ring in a single step with good stereocontrol.
- The azomethine ylide is generated in situ from an imine precursor.
- The dipolarophile is often an alkene or alkyne bearing substituents that direct regio- and stereochemistry.
- Reaction conditions typically involve mild heating (e.g., 110–140 °C) or room temperature with acid catalysis (e.g., trifluoroacetic acid) in solvents like dichloromethane or acetonitrile.
- Yields are generally good to excellent, and the method tolerates various functional groups.
This method is supported by research demonstrating the synthesis of bicyclic pyrrolidines with diverse substituents, including amino and ester groups, which are relevant to the target compound.
Protection and Functional Group Introduction
- The tert-butyl ester group is introduced typically by esterification of the carboxylic acid precursor with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.
- The amino group at the 7-position can be introduced via reductive amination or nucleophilic substitution on a suitable precursor bearing a leaving group.
- Boc (tert-butoxycarbonyl) protection is commonly used to protect the amino group during synthesis, facilitating purification and further transformations.
Ring Closure and Hydrogenation
- The hexahydropyrano ring is formed by intramolecular cyclization, often via nucleophilic attack of a hydroxyl or amino group on an electrophilic center.
- Saturation of the pyrrole ring to hexahydropyrrole is achieved by catalytic hydrogenation under mild conditions to avoid over-reduction or ring opening.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of azomethine ylide | Imine precursor + base, heat or acid catalysis | Generation of reactive intermediate |
| 2 | [3 + 2] Cycloaddition | Dipolarophile (alkene/alkyne), solvent (CH2Cl2), TFA catalyst, 12 h | Formation of bicyclic pyrrolidine core |
| 3 | Esterification | tert-Butyl chloroformate, base (e.g., triethylamine) | Introduction of tert-butyl ester group |
| 4 | Amination | Reductive amination or nucleophilic substitution | Installation of amino group at position 7 |
| 5 | Hydrogenation | H2, Pd/C catalyst, mild pressure and temperature | Saturation of pyrrole ring to hexahydropyrrole |
This sequence is adapted from general protocols for bicyclic pyrrolidine synthesis and tert-butyl ester formation.
Analytical Data and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction temperature | 0 °C to 140 °C | Depends on step and reagents |
| Reaction time | 12–24 hours | Cycloaddition and esterification steps |
| Yield | 70–90% | High yields reported for cycloaddition |
| Purity | >95% (by HPLC or NMR) | After purification |
| Solubility | Moderate to high in organic solvents | Facilitates purification |
Research Findings and Optimization
- Studies indicate that electron-withdrawing substituents on the dipolarophile improve cycloaddition efficiency and selectivity.
- Use of trifluoroacetic acid as a catalyst enhances reaction rates and stereoselectivity.
- Protecting groups such as Boc on the amino functionality improve stability during synthesis and purification.
- Optimization of hydrogenation conditions is critical to avoid ring degradation while achieving full saturation.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted pyrroles .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness as an antibacterial agent. A notable case involved the synthesis of derivatives based on this compound that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative was designed to target respiratory pathogens, showcasing its potential in treating infections resistant to conventional antibiotics .
Anticancer Research
The compound has been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of tumors. This area of research is ongoing, with various analogs being synthesized and tested for their biological activity .
Neuroprotective Effects
There is emerging evidence that compounds similar to tert-butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate may have neuroprotective effects. Studies suggest that these compounds can modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives
A study conducted by Odagiri et al. focused on the design and synthesis of novel derivatives based on the core structure of this compound. The research demonstrated that specific modifications could significantly enhance antibacterial activity against resistant strains of bacteria, thereby providing insights into structure-activity relationships (SAR) in drug design .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Derivative A | E. coli | 0.5 µg/mL |
| Derivative B | S. aureus | 0.25 µg/mL |
Case Study 2: Anticancer Potential
In another study, researchers synthesized various analogs of this compound and evaluated their cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The findings indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
| Analogs | Cell Line | IC50 (µM) |
|---|---|---|
| Analog X | MCF-7 (Breast) | 12 |
| Analog Y | A549 (Lung) | 15 |
Mechanism of Action
The mechanism of action of tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs include derivatives with modified substituents or fused ring systems. Below is a comparative analysis:
Key Observations :
- The benzotriazole-carbonyl derivative (26) exhibits a higher molecular weight (358.5 vs. 242.32) due to the bulky aromatic substituent, which may enhance π-π stacking in drug-receptor interactions .
- The benzyl-substituted analog (23) shows reduced synthetic yield (53%) compared to 26 (83%), likely due to challenges in benzyl group introduction and purification .
- The spirocyclic analog (269) introduces a chlorine atom and a complex heterocyclic system, broadening its application in targeting diverse enzyme pockets .
Physicochemical Properties
NMR Data Comparison :
MS Data :
- The target compound’s theoretical [M+H]+ is 242.32, while analogs like 26 and 23 show higher masses due to substituent additions .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate, and how are intermediates purified?
- Methodological Answer : A common synthesis involves multi-step reactions starting from bicyclic precursors. For example, (3aR,7aS)-hexahydroisoindole derivatives are treated with Boc-protecting agents (e.g., Boc₂O) under controlled temperatures (0°C to 70°C), followed by oxidation with NaIO₄/RuO₂·H₂O in CH₃CN/CCl₄/H₂O. Purification often employs flash column chromatography (silica gel, ethyl acetate/hexane gradients) or Kugelrohr distillation for volatile intermediates .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., SHELX programs for refinement) is critical for absolute stereochemical confirmation, especially for bicyclic systems. Complementary techniques include ¹H/¹³C NMR to verify proton environments and carbonyl resonances, and mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving tert-butyl-protected intermediates?
- Methodological Answer : Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enhance coupling efficiency in aryl amination steps .
- Temperature control : Maintaining ≤25°C during Boc-deprotection (e.g., HCl/Et₂O) minimizes side reactions .
- Solvent systems : Polar aprotic solvents (DMF, CH₃CN) improve solubility of bicyclic intermediates, while CCl₄ aids in oxidation steps .
- Table 1 : Comparison of reaction conditions from literature:
| Step | Catalyst/Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Boc protection | Boc₂O | CH₂Cl₂ | 85–90 | |
| Pd-catalyzed coupling | Pd(OAc)₂/BINAP | Toluene | 70–75 | |
| Oxidation | NaIO₄/RuO₂·H₂O | CH₃CN/CCl₄ | 60–65 |
Q. What strategies resolve stereochemical inconsistencies during synthesis of hexahydropyrrolo[3,4-c]pyrrole derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3aR,7aS)-isoindole) to enforce stereochemical control .
- Crystallographic validation : SHELXL refinement of X-ray data ensures correct assignment of stereocenters .
- Dynamic NMR : Monitor conformational equilibria in solution to detect epimerization during Boc-deprotection .
Q. How can discrepancies in spectroscopic data between synthesized batches be systematically addressed?
- Methodological Answer :
- Batch comparison : Cross-analyze ¹H NMR (e.g., δ 1.4–1.5 ppm for tert-butyl groups) and HPLC traces to identify impurities.
- Reaction monitoring : Use in-situ FTIR to track carbonyl (C=O) formation during oxidation steps, ensuring completion before workup .
- Controlled hydrolysis : Test acid stability (e.g., HCl in Et₂O vs. TFA) to rule out Boc-group degradation as a source of variability .
Data Contradiction Analysis
Q. Why might reported melting points or solubility data vary across studies for this compound?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rates) can produce different crystalline forms with distinct melting points .
- Hydration state : Hygroscopic intermediates may absorb moisture, altering solubility in polar solvents like DMSO or H₂O .
- Analytical calibration : Ensure DSC/TGA instruments are calibrated against standard references (e.g., indium) to minimize measurement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
